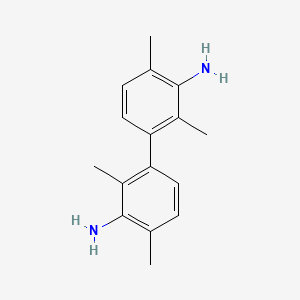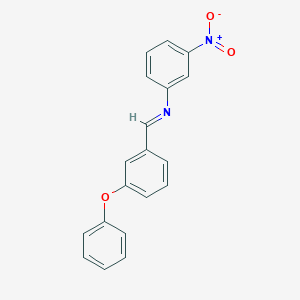![molecular formula C9H20N2O2S B7464543 N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)
N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide, commonly known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEM belongs to the class of sulfonamide compounds, which have been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of MEM is not fully understood. However, it is believed to exert its neuroprotective effects by modulating the activity of certain enzymes and proteins involved in oxidative stress and inflammation. MEM has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that MEM can protect neurons from damage caused by oxidative stress and inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. MEM has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using MEM in lab experiments is its ease of synthesis and availability. MEM is a relatively inexpensive compound and can be easily obtained from chemical suppliers. However, one of the limitations of using MEM in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental setups.
将来の方向性
There are several potential future directions for research on MEM. One area of interest is its potential use in the treatment of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons in the brain. MEM has been shown to protect dopaminergic neurons from oxidative stress and may have therapeutic potential in the treatment of Parkinson's disease. Another area of interest is the development of novel MEM derivatives with improved pharmacological properties, such as increased solubility and bioavailability. These derivatives could potentially be used as therapeutic agents for a wide range of neurological disorders.
Conclusion:
In conclusion, MEM is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Its ease of synthesis and availability make it an attractive compound for scientific research. Further studies are needed to fully understand its mechanism of action and to develop novel derivatives with improved pharmacological properties.
合成法
MEM can be synthesized through a simple reaction between 4-methylpiperidine and methanesulfonyl chloride in the presence of a base. The reaction yields MEM as a white crystalline solid, which can be purified through recrystallization. The synthesis of MEM is relatively easy and can be scaled up for industrial production.
科学的研究の応用
MEM has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to exhibit neuroprotective properties and can prevent neuronal damage caused by oxidative stress. MEM has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-9-3-6-11(7-4-9)8-5-10-14(2,12)13/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTXHAQLMPMYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)


![1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)
![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)


![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)



![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)